![molecular formula C15H9BrClNO3 B302892 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B302892.png)
2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one can inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, it has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one in lab experiments is its ability to selectively target COX-2, which is overexpressed in cancer cells and inflamed tissues. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one. One direction is to investigate its potential use as a fluorescent probe for imaging studies. Another direction is to optimize its use as an anti-inflammatory and anti-cancer agent by further understanding its mechanism of action. Additionally, its antibacterial activity can be further explored for potential use in the development of new antibiotics.
Synthesis Methods
The synthesis of 2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-chlorophenol to form the benzoxazinone ring. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
properties
Product Name |
2-(5-bromo-2-methoxyphenyl)-7-chloro-4H-3,1-benzoxazin-4-one |
---|---|
Molecular Formula |
C15H9BrClNO3 |
Molecular Weight |
366.59 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-7-chloro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H9BrClNO3/c1-20-13-5-2-8(16)6-11(13)14-18-12-7-9(17)3-4-10(12)15(19)21-14/h2-7H,1H3 |
InChI Key |
BSASBDMFCQINIB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Origin of Product |
United States |
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